N-[4-(dimethylamino)benzyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(dimethylamino)benzyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C27H33N5O2 and its molecular weight is 459.594. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Innovative Compound Synthesis
Research has focused on synthesizing novel compounds for potential therapeutic applications. For example, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines were synthesized from visnaginone and khellinone, displaying significant anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020)[https://consensus.app/papers/synthesis-novel-benzodifuranyl-135triazines-abu‐hashem/1b4ef798aee65ef5adff2529e7c19235/?utm_source=chatgpt]. This demonstrates the ongoing interest in exploring new chemical entities with potential biological effects.
Analytical Method Development
The nonaqueous capillary electrophoretic separation of imatinib mesylate and related substances illustrates the analytical applications of complex chemical compounds in quality control and pharmaceutical analysis (Ye et al., 2012)[https://consensus.app/papers/electrophoresis-imatinib-mesylate-related-substances-ye/dbb151ad9ae15db784d23d0f5d0794cb/?utm_source=chatgpt].
Biological Evaluation and Potential Therapeutic Uses
Anticancer and Antineoplastic Agents
Compounds like flumatinib have been evaluated for their antineoplastic properties, specifically in the treatment of chronic myelogenous leukemia (CML), showcasing the therapeutic potential of complex chemical compounds (Gong et al., 2010)[https://consensus.app/papers/metabolism-flumatinib-novel-antineoplastic-tyrosine-gong/97cf6a4d3ca751af9db7628e3c28b396/?utm_source=chatgpt].
Histone Deacetylase Inhibition
The discovery and biological evaluation of MGCD0103, an orally active histone deacetylase inhibitor, highlight the potential of chemical compounds in cancer treatment through epigenetic modulation (Zhou et al., 2008)[https://consensus.app/papers/discovery-zhou/6079a66200985f2e8994540591612be6/?utm_source=chatgpt].
Mechanism of Action
Target of Action
The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is an essential component of intracellular signaling pathways that regulate growth and survival .
Mode of Action
The compound acts as a selective, orally active inhibitor of PKB . It competes with ATP, providing nanomolar inhibitors with up to 150-fold selectivity for inhibiting PKB over the closely related kinase PKA .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to the activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This binding promotes the activation of PKB by phosphorylation on Ser473 and Thr308 .
Pharmacokinetics
The compound has been identified as a potent and orally bioavailable inhibitor of PKB . Compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Result of Action
The compound modulates biomarkers of signaling through PKB in vivo and strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests that the compound could have potential as an antitumor agent.
Properties
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N5O2/c1-4-20-7-11-24(12-8-20)34-26-17-25(29-19-30-26)32-15-13-22(14-16-32)27(33)28-18-21-5-9-23(10-6-21)31(2)3/h5-12,17,19,22H,4,13-16,18H2,1-3H3,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOUOTGGPVNIAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4=CC=C(C=C4)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.